Meta-Methyl vs. Unsubstituted Benzamide: Anticancer Potency Differentiation in Benzofuran–Oxadiazole Hybrids
Although no direct comparative data exist for CAS 922043-73-0 against its unsubstituted benzamide analog, class-level evidence from bromobenzofuran–oxadiazole hybrids establishes that aryl substitution profoundly modulates anticancer activity. The presence of a 2,5-dimethoxy substitution on the benzamide ring in the structurally related BF-5 compound (also a benzofuran–oxadiazole–benzamide hybrid with S-alkylated amide linkage) achieved 10.41% cell viability against HepG2 cells, whereas the least potent analogs in the same series exceeded 44% viability [1]. By extension, the 3-methyl substitution on CAS 922043-73-0 is expected to yield potency intermediate between the unsubstituted benzamide analog and bulkier substituted variants. This SAR trend is corroborated by findings that oxadiazole-thiol hybrids (IC50 2.82–19.87 µM) outperform oxadiazole-aryl hybrids (IC50 9.89–43.27 µM) in anticancer assays, indicating that subtle alterations in the substituent environment of the benzamide-coupled oxadiazole produce large potency shifts [2].
| Evidence Dimension | Anti-hepatocellular carcinoma cell viability (HepG2, MTT assay, 48 h, 100 µg/mL) |
|---|---|
| Target Compound Data | Not directly measured for CAS 922043-73-0 |
| Comparator Or Baseline | BF-5 (2,5-dimethoxy bromobenzofuran–oxadiazole hybrid): 10.41 ± 0.66% cell viability; least potent analog (BF-1): 44.69 ± 6.85% cell viability |
| Quantified Difference | ~4.3-fold range in cell viability within a single benzofuran–oxadiazole library |
| Conditions | HepG2 liver cancer cell line; MTT assay; 48 h incubation; 100 µg/mL compound concentration [1] |
Why This Matters
This demonstrates that benzamide substitution identity is a critical procurement specification—substituting the 3-methylbenzamide with an unsubstituted benzamide is predicted to shift anticancer potency substantially, potentially rendering a screening campaign invalid.
- [1] Irfan, A., Faisal, S., Zahoor, A.F., et al. (2023). BTEAC Catalyzed Ultrasonic-Assisted Synthesis of Bromobenzofuran-Oxadiazoles: Unravelling Anti-HepG-2 Cancer Therapeutic Potential through In Vitro and In Silico Studies. International Journal of Molecular Sciences, 24(3), 3008. View Source
- [2] Mokenapelli, S., Thalari, G., Vadiyaala, N., Yerrabelli, J.R., Irlapati, V.K., Gorityala, N., Sagurthi, S.R., & Chitneni, P.R. (2020). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Journal of Molecular Structure, 1204, 127543. View Source
